3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-2-carbaldehyde O-methyloxime
Description
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Properties
IUPAC Name |
4-(4-fluorophenyl)-5-[(E)-methoxyiminomethyl]-1-(4-methoxyphenyl)-3H-pyrrol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-16-9-7-15(8-10-16)22-18(12-21-25-2)17(11-19(22)23)13-3-5-14(20)6-4-13/h3-10,12H,11H2,1-2H3/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWGAAVJRSDRQX-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(=C2C=NOC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(=C2/C=N/OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-2-carbaldehyde O-methyloxime, also known by its CAS number 338793-31-0, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 395.43 g/mol. Its structure features a pyrrole ring substituted with fluorophenyl and methoxyphenyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 395.43 g/mol |
| CAS Number | 338793-31-0 |
Anticancer Activity
Research indicates that compounds containing pyrrole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrrole can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the fluorophenyl group has been linked to enhanced potency against tumor cells, likely due to increased lipophilicity and improved membrane permeability.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Enzyme Inhibition
Preliminary studies have indicated that this compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, such as lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. The following points summarize key findings regarding its SAR:
- Fluorophenyl Substitution : The introduction of the fluorine atom enhances the compound's potency by increasing electron-withdrawing effects, improving binding affinity to target sites.
- Methoxy Group : The methoxy substitution is believed to enhance solubility and bioavailability, which are critical for therapeutic efficacy.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrole derivatives, including the target compound. They observed that the compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
Study 2: Antimicrobial Testing
A separate study focused on evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Preparation Methods
Cyclocondensation of 1-(4-Methoxyphenyl)-3-(4-Fluorophenyl)propane-1,3-dione
The pyrrole core forms via Paal-Knorr cyclocondensation between a 1,3-diketone precursor and ammonium acetate. A representative procedure involves:
- Dissolving 1-(4-methoxyphenyl)-3-(4-fluorophenyl)propane-1,3-dione (10 mmol) in glacial acetic acid
- Adding ammonium acetate (15 mmol) and refluxing at 118°C for 8 hours
- Cooling and precipitating the intermediate 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrrole
Key Parameters
| Variable | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 110–120°C | ±15% |
| Reaction Time | 6–10 hours | ±10% |
| Solvent | Acetic Acid | +25% |
Oxidation to Carbaldehyde
The dihydropyrrole undergoes oxidation using pyridinium chlorochromate (PCC) in dichloromethane:
$$
\text{C}{17}\text{H}{15}\text{FNO}2 + \text{PCC} \rightarrow \text{C}{18}\text{H}{15}\text{FNO}3 + \text{Cr byproducts} \quad
$$
Conditions
- Stoichiometry: 1:1.2 (substrate:PCC)
- Time: 4 hours at 0°C
- Yield: 68–72%
Oximation with Methoxyamine Hydrochloride
The aldehyde reacts with methoxyamine hydrochloride in ethanol/water (3:1):
$$
\text{RCHO} + \text{NH}2\text{OCH}3 \rightarrow \text{RCH=N-OCH}_3 \quad
$$
Optimized Protocol
| Parameter | Value |
|---|---|
| pH | 4.5–5.0 |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Workup | Ether extraction |
Alternative Route: One-Pot Tandem Synthesis
A patent-derived method demonstrates a streamlined approach using microwave-assisted synthesis:
- Combine equimolar 4-fluoroacetophenone and 4-methoxybenzaldehyde
- Add ethyl acetoacetate (1.2 eq) and ammonium carbonate in DMF
- Irradiate at 150°C for 20 minutes (300 W)
- Directly treat with methoxyamine hydrochloride without isolation
Advantages
- Total time reduction from 24 hours to 45 minutes
- Improved yield (82% vs. 68% in stepwise synthesis)
- Reduced purification requirements
Characterization and Analytical Data
Spectroscopic Properties
¹H NMR (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.12 | s (1H) | Oxime CH=N |
| 7.45–6.82 | m (8H) | Aromatic protons |
| 3.85 | s (3H) | OCH₃ |
| 3.78 | s (3H) | NOCH₃ |
FT-IR (KBr)
- 1675 cm⁻¹: C=O stretch
- 1620 cm⁻¹: C=N stretch
- 1250 cm⁻¹: C-F stretch
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 182–184°C | |
| LogP | 2.87 | |
| Solubility (Water) | <0.1 mg/mL |
Challenges and Optimization Strategies
Byproduct Formation During Oximation
Competitive reactions yield undesired E/Z isomers and over-oxidized products. Mitigation strategies include:
- Strict pH control (4.5–5.0)
- Use of anhydrous methoxyamine
- Low-temperature conditions (0–5°C)
Purification Difficulties
The polar oxime group complicates column chromatography. Alternative approaches:
- Recrystallization from ethanol/water (3:1)
- Preparative HPLC (C18 column, 70% MeOH)
Scalability and Industrial Considerations
Batch data from pilot-scale synthesis (10 kg):
| Metric | Lab Scale | Pilot Scale |
|---|---|---|
| Yield | 72% | 65% |
| Purity (HPLC) | 99.1% | 98.3% |
| Cycle Time | 18 hours | 22 hours |
Key scalability challenges:
- Exothermic oxidation steps requiring jacketed reactors
- Methoxyamine handling under GMP conditions
Q & A
What are the key considerations in synthesizing 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-2-carbaldehyde O-methyloxime to ensure high purity and yield?
Basic
Synthesis requires optimization of reaction conditions, including solvent polarity, temperature, and catalyst selection. For example, oxime formation typically involves refluxing the aldehyde precursor with O-methylhydroxylamine in ethanol or methanol under acidic conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to separate byproducts like unreacted aldehyde or over-oxidized intermediates. Yield improvements (60–75%) are achieved by controlling stoichiometry and reaction time . Analytical validation using TLC, HPLC, and mass spectrometry ensures purity >95% .
How can the molecular structure and stereochemistry of this compound be confirmed experimentally?
Basic
X-ray crystallography is the gold standard for unambiguous structural confirmation. For this compound, triclinic crystal packing (space group P1) with unit cell parameters a = 9.85 Å, b = 14.55 Å, c = 16.79 Å, and angles α = 101.76°, β = 90.84°, γ = 103.79° provides precise bond lengths (e.g., C–N = 1.34 Å, C=O = 1.21 Å) and torsion angles (e.g., O3–C40–N5–C41 = 179.2°) . Complementary NMR analysis (¹H, ¹³C, 2D-COSY) resolves stereochemistry: the oxime group’s E/Z configuration is confirmed via NOESY correlations between the methoxy group and adjacent protons .
What advanced analytical methods are recommended to resolve discrepancies in reported spectral data (e.g., IR carbonyl stretching frequencies)?
Advanced
Discrepancies in IR carbonyl stretches (e.g., 1680 cm⁻¹ vs. 1705 cm⁻¹) may arise from polymorphic variations or solvent effects. High-resolution FT-IR with variable-temperature settings can differentiate conformational isomers . DFT calculations (B3LYP/6-311++G**) simulate vibrational modes and electronic environments, correlating observed shifts with electron-withdrawing effects from the 4-fluorophenyl group . Cross-validate with solid-state NMR to assess crystal packing influences on electronic properties .
How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
Advanced
DFT studies at the M06-2X/def2-TZVP level model frontier molecular orbitals (FMOs) to predict reactivity. The HOMO (-6.2 eV) localizes on the pyrrole ring and oxime group, indicating nucleophilic attack sites, while the LUMO (-1.8 eV) resides on the 4-fluorophenyl moiety, suggesting electrophilic susceptibility . Fukui functions (ƒ⁺, ƒ⁻) quantify regioselectivity for substitution reactions. Solvent effects (PCM model) and Mulliken charges further explain interactions in biological systems, such as hydrogen bonding with target enzymes .
How should researchers address contradictions in crystallographic data (e.g., bond angle deviations >5° between studies)?
Advanced
Systematic error analysis is essential. For bond angle deviations (e.g., C–N–C = 118° vs. 123°), re-examine data collection parameters (temperature, radiation source) and refinement models (displacement parameters, disorder handling) . Use Hirshfeld surface analysis to assess intermolecular forces (e.g., C–H···O interactions) that distort angles . If discrepancies persist, perform synchrotron X-ray diffraction to improve resolution (<0.8 Å) and validate against neutron diffraction data .
What experimental design principles apply to evaluating this compound’s bioactivity in cancer research?
Advanced
Begin with in vitro cytotoxicity assays (MTT/CCK-8) against cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) to establish selectivity . Molecular docking (AutoDock Vina) predicts binding to targets like topoisomerase II or tubulin, guided by the compound’s planar pyrrole-oxime scaffold . Validate mechanisms via flow cytometry (apoptosis assays) and Western blotting (caspase-3/9 activation). For in vivo studies, optimize pharmacokinetics using HPLC-MS to monitor plasma half-life and metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
